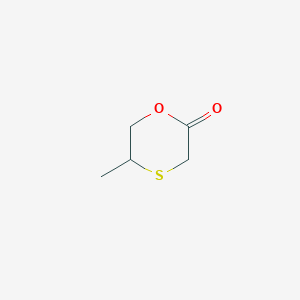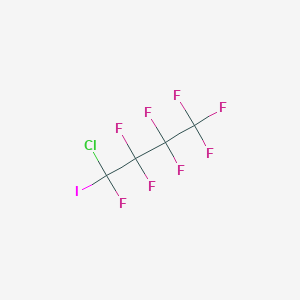
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane is a halogenated organic compound characterized by the presence of chlorine, iodine, and multiple fluorine atoms
Métodos De Preparación
The synthesis of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound undergoes substitution with chlorine and iodine in the presence of fluorine. Industrial production methods may involve the use of specialized reactors and controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atom is replaced by another nucleophile.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced using specific reagents, leading to the formation of different products.
Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other halogenated compounds.
Biology: The compound’s unique properties make it useful in studying halogen bonding and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: The compound is used in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane involves its ability to participate in halogen bonding and interact with various molecular targets. The presence of multiple halogen atoms allows it to form strong interactions with other molecules, influencing their chemical behavior and reactivity.
Comparación Con Compuestos Similares
1-Chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane can be compared with other halogenated compounds such as:
Octafluoro-1,4-diiodobutane: Similar in structure but contains two iodine atoms instead of chlorine and iodine.
Octafluoro-2-butene: Contains fluorine atoms but lacks chlorine and iodine.
1-Iodobutane: Contains iodine but lacks the extensive fluorination.
The uniqueness of this compound lies in its combination of chlorine, iodine, and multiple fluorine atoms, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
65975-08-8 |
|---|---|
Fórmula molecular |
C4ClF8I |
Peso molecular |
362.39 g/mol |
Nombre IUPAC |
1-chloro-1,2,2,3,3,4,4,4-octafluoro-1-iodobutane |
InChI |
InChI=1S/C4ClF8I/c5-3(10,14)1(6,7)2(8,9)4(11,12)13 |
Clave InChI |
ZBYDTFRASKIVDY-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(Cl)I)(F)F)(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


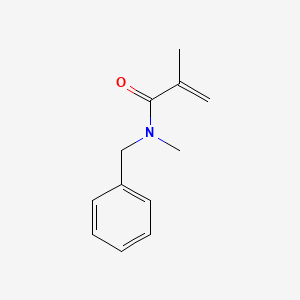
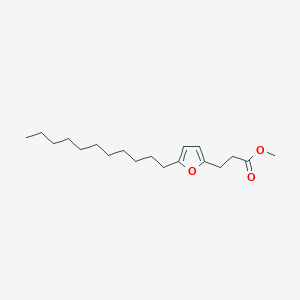
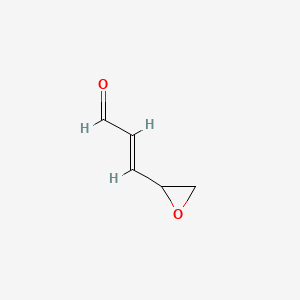
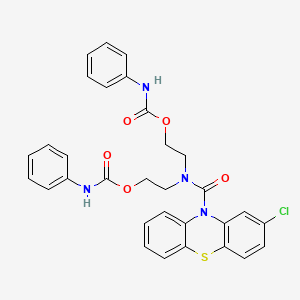
oxophosphanium](/img/structure/B14485371.png)
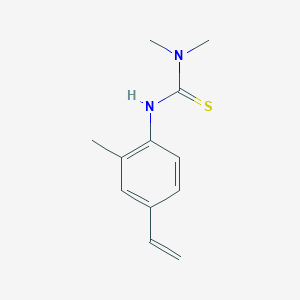

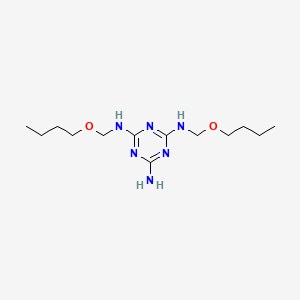
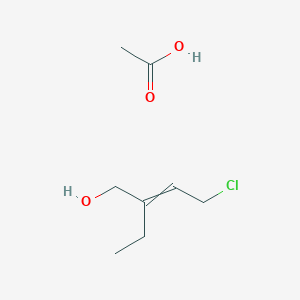
![1-Bromo-2-[fluoro(phenyl)methyl]benzene](/img/structure/B14485405.png)


